molecular formula C₁₁H₂₂N₂O₂ B1145688 (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate CAS No. 129779-30-2

(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Cat. No. B1145688
CAS RN: 129779-30-2
M. Wt: 214.31
InChI Key:
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Description

Synthesis Analysis

The synthesis of tert-butyl derivatives, including compounds similar to (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate, involves multiple steps, starting from basic amino acids like L-alanine. These processes often employ chiral auxiliaries and building blocks to achieve high enantiomeric ratios and diastereoselectivity, crucial for producing the desired stereochemistry (Studer, Hintermann, & Seebach, 1995).

Molecular Structure Analysis

The molecular structure of tert-butyl derivatives, including (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate, can be characterized by techniques such as 1H NMR spectroscopy and high-resolution mass spectrometry. X-ray diffraction analysis provides detailed insights into the crystal structure, revealing the spatial arrangement of atoms and the stereochemistry of the molecule (Moriguchi et al., 2014).

Chemical Reactions and Properties

The chemical properties of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate are influenced by its functional groups and stereochemistry. These properties enable it to undergo various chemical reactions, such as alkylation, oxidation, and reduction, to produce a wide range of derivatives with potential applications in different fields (Moskalenko & Boev, 2014).

Scientific Research Applications

Diketopiperazines (DKPs) are cyclic dipeptides derived from two amino acids and can undergo structural modifications. They are known for their bioactive diversity and potential in drug discovery, demonstrating a range of activities including anti-tumor, neuroprotective, immune and metabolic regulatory effects, antibiotic activity, and more. The structural simplicity of DKPs, alongside their rigid structure, chiral nature, and varied side chains, contributes to their various medicinal applications (Wang et al., 2013).

Bioactivities of Neo Acids and Neo Alkanes

Neo acids, neo alkanes, and their derivatives isolated from natural sources like plants, algae, and fungi show significant biological activities. These natural metabolites are promising for future chemical preparations due to their antioxidant, anticancer, antimicrobial, and antibacterial properties. The presence of a tertiary butyl group in some synthetic compounds has been associated with high anticancer, antifungal, and other activities, suggesting potential applications in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) are utilized in various industrial and commercial products to extend shelf life. SPAs have been detected in numerous environmental matrices and human samples, showing the importance of developing SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Liquid-Liquid Extraction of Carboxylic Acids

The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is crucial for the production of bio-based plastics. Novel solvents, including ionic liquids, have shown promise in improving the efficiency of acid extractions, offering environmentally friendly alternatives to traditional solvent systems (Sprakel & Schuur, 2019).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, while being valuable biorenewable chemicals, can inhibit microbes at concentrations below the desired yield. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids, such as damage to the cell membrane and internal pH decrease, is essential for engineering robust strains for industrial applications (Jarboe et al., 2013).

Safety And Hazards

The safety information for “(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate” includes hazard statements H302, H315, H319, and H335 . The signal word for this compound is "Warning" .

properties

IUPAC Name

tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZXPHIQZUYMOR-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445383
Record name (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

CAS RN

1152111-14-2, 129779-30-2
Record name (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

cis-2,6-Dimethylpiperazine (5.08 g) was added to 2-(tert-butoxycarbonylimino)-2-phenylacetonitrile (11.35 g) in tetrahydrofuran (150 mL) at 0° C., followed by stirring for 2 hours. The reaction solvent was evaporated under reduced pressure. The residue was purified through silica gel column chromatography (chloroform−7N ammonia/methanol mixture), to thereby give the title compound (15.36 g, 72%).
Name
cis-2,6-Dimethylpiperazine
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
2-(tert-butoxycarbonylimino)-2-phenylacetonitrile
Quantity
11.35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
72%

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